(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride
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Overview
Description
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (1R,2S)-1-phenyl-1-hydroxy-2-(N-methylamino)propane using metal borohydrides or a mixture of metal borohydrides and Lewis acids . This method ensures high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the extraction of ephedrine from natural sources such as the Ephedra plant, followed by chemical conversion to the desired product. The process includes steps like extraction, purification, and chemical modification to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Metal borohydrides such as sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted amines .
Scientific Research Applications
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:
Biology: Employed in studies related to enzyme interactions and protein binding.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating α-, β1-, and β2-adrenergic receptors through direct and indirect effects. This leads to various physiological responses, including bronchodilation and vasoconstriction .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: A closely related compound with similar adrenergic activity.
Pseudoephedrine: Another sympathomimetic agent used as a decongestant.
Phenylpropanolamine: Used as a decongestant and appetite suppressant.
Uniqueness
(1R,2S)-2-Amino-1,3-diphenylpropan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical properties. Its ability to act as a chiral auxiliary in asymmetric synthesis further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C15H18ClNO |
---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
(1R,2S)-2-amino-1,3-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H/t14-,15+;/m0./s1 |
InChI Key |
VTCHMVYQJZNPCX-LDXVYITESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](C2=CC=CC=C2)O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)N.Cl |
Origin of Product |
United States |
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